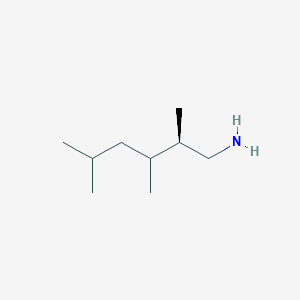
(2R)-2,3,5-Trimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2,3,5-Trimethylhexan-1-amine, also known as DMHA or Octodrine, is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. DMHA is structurally similar to other stimulants such as DMAA and ephedrine, but its effects on the body are not yet fully understood.
Mécanisme D'action
(2R)-2,3,5-Trimethylhexan-1-amine is believed to work by increasing the release of norepinephrine and dopamine in the brain, which can lead to increased energy, focus, and motivation. It may also act as a vasoconstrictor, which can increase blood flow and oxygen delivery to the muscles during exercise.
Biochemical and Physiological Effects
(2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase heart rate, blood pressure, and respiratory rate in humans. It may also increase the production of sweat and cause vasoconstriction. These effects are similar to other stimulants such as caffeine and ephedrine.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2,3,5-Trimethylhexan-1-amine has several advantages for use in lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively stable and has a long shelf life. However, there are limitations to its use in experiments. The effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body are not yet fully understood, and there may be potential side effects that have not been identified.
Orientations Futures
There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). (2R)-2,3,5-Trimethylhexan-1-amine has been shown to increase focus and attention in some studies, and further research could investigate its potential as a non-stimulant treatment for ADHD. Another area of interest is the potential for (2R)-2,3,5-Trimethylhexan-1-amine to improve cognitive function in older adults. Several studies have investigated the effects of (2R)-2,3,5-Trimethylhexan-1-amine on cognitive function in young adults, but more research is needed to determine its effects on older adults. Finally, more research is needed to fully understand the safety and potential side effects of (2R)-2,3,5-Trimethylhexan-1-amine. Long-term studies are needed to determine if there are any negative effects on the body with prolonged use.
Conclusion
(2R)-2,3,5-Trimethylhexan-1-amine is a synthetic compound that has gained attention in recent years due to its potential use as a dietary supplement and pre-workout ingredient. Its effects on the body are not yet fully understood, and more research is needed to determine its safety and potential uses. The synthesis method of (2R)-2,3,5-Trimethylhexan-1-amine has been reported in several scientific publications, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on (2R)-2,3,5-Trimethylhexan-1-amine, including its potential use as a treatment for ADHD and its effects on cognitive function in older adults.
Méthodes De Synthèse
The synthesis of (2R)-2,3,5-Trimethylhexan-1-amine involves the reaction of 2-heptanone with nitropropane in the presence of sodium borohydride. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield (2R)-2,3,5-Trimethylhexan-1-amine. This method has been reported in several scientific publications and has been used to produce (2R)-2,3,5-Trimethylhexan-1-amine for research purposes.
Applications De Recherche Scientifique
(2R)-2,3,5-Trimethylhexan-1-amine has been studied for its potential use as a dietary supplement and pre-workout ingredient. Several studies have investigated its effects on exercise performance, cognitive function, and mood. However, more research is needed to fully understand the effects of (2R)-2,3,5-Trimethylhexan-1-amine on the body.
Propriétés
IUPAC Name |
(2R)-2,3,5-trimethylhexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-7(2)5-8(3)9(4)6-10/h7-9H,5-6,10H2,1-4H3/t8?,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSBEHRZHAKGFW-GKAPJAKFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2,3,5-Trimethylhexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)





![1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2691645.png)
![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691646.png)
![3-(Benzenesulfonyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2691648.png)
![1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2691649.png)

![Ethyl 4-{4-[(3-chloro-4-methylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2691652.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2691653.png)